molecular formula C11H10F2N2O2S B2812575 4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 2309729-86-8

4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2812575
CAS No.: 2309729-86-8
M. Wt: 272.27
InChI Key: RPOGZKOHWWVHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile is a chemical compound characterized by the presence of a difluoromethyl group attached to an azetidine ring, which is further connected to a benzonitrile moiety through a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of a suitable azetidine precursor with difluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste .

Chemical Reactions Analysis

Types of Reactions: 4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

Uniqueness: 4-((3-(Difluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile is unique due to the combination of its difluoromethyl group, azetidine ring, sulfonyl linkage, and benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[3-(difluoromethyl)azetidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O2S/c12-11(13)9-6-15(7-9)18(16,17)10-3-1-8(5-14)2-4-10/h1-4,9,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOGZKOHWWVHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.